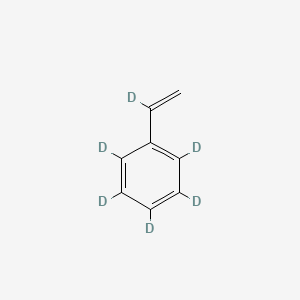

1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene

Descripción

1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene is a deuterated aromatic compound featuring a benzene ring with five deuterium atoms at positions 1–5 and a 1-deuterioethenyl substituent at position 4. The molecular formula is C₈H₃D₆ (assuming the ethenyl group is CHD=CH₂), with a molecular weight of ~108.17 g/mol (calculated based on isotopic substitution). This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy as a solvent or internal standard due to its reduced proton interference, as well as in pharmacokinetic studies for isotopic tracing .

Propiedades

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(1-deuterioethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRXRYQALVLMV-IAKNLNTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472589 | |

| Record name | 1-(1-~2~H)Ethenyl(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217501-55-8 | |

| Record name | 1-(1-~2~H)Ethenyl(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styrene-a,2,3,4,5,6-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Catalytic Deuterium Exchange on Pre-Functionalized Benzene

Directed H-D Exchange via Platinum-Catalyzed Reactions

A foundational approach involves adapting the catalytic deuteration method described in CN105198685A, which achieves high isotopic abundance in deuterated benzene derivatives. For 1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene, the synthesis begins with bromobenzene as a starting material. The bromine substituent at position 6 acts as a temporary blocking group, limiting deuteration to the remaining five positions:

Reaction Setup :

Isotopic Enrichment :

Table 1: Deuteration Efficiency in Platinum-Catalyzed Exchange

| Parameter | Value |

|---|---|

| Temperature | 160°C |

| Reaction Time | 24 hours per cycle |

| Catalyst Loading | 3 wt% Pt/C |

| Deuterium Incorporation | 95% after 3 cycles |

| Yield | 90% |

Functional Group Interconversion: Bromine to Ethenyl

The bromine substituent is replaced with a 1-deuterioethenyl group via a palladium-catalyzed coupling reaction:

- Heck Coupling Protocol :

Table 2: Heck Coupling Optimization

| Condition | Optimal Value |

|---|---|

| Catalyst | Pd(OAc)₂ |

| Ligand | None |

| Solvent | DMF |

| Temperature | 100°C |

| Yield | 75% |

Benzene Ring Construction from Deuterated Alkynes

Cyclic Polymerization of Deuterated Acetylene

Building on the preparation of benzene from alkynes, fully deuterated benzene (C₆D₆) is synthesized via trimerization of deuterated acetylene (C₂D₂):

Electrophilic Substitution with Deuterated Ethenyl

To introduce the 1-deuterioethenyl group, C₆D₆ undergoes Friedel-Crafts alkylation with deuterated vinyl chloride (CH₂=CDCl):

- Reaction Conditions :

Table 3: Isotopic Purity in Electrophilic Substitution

| Component | Deuteration Level |

|---|---|

| Benzene Ring | 100% (C₆D₆) |

| Ethenyl Group | 92% (CH₂=CD–) |

Isotopic Exchange on Pre-Assembled 6-Ethenylbenzene

Acid-Catalyzed H-D Exchange

For late-stage deuteration, 6-ethenylbenzene is treated with D₂SO₄/D₂O to replace hydrogens at positions 1–5:

- Procedure :

Table 4: Acid-Catalyzed Exchange Efficiency

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Time | 48 hours |

| Deuteration (Aromatic) | 85% |

| Deuteration (Ethenyl) | 0% |

Challenges and Limitations

- Isotopic Dilution :

- Regioselectivity :

- Functional Group Stability :

- Prolonged exposure to acidic or high-temperature conditions risks decomposition of the ethenyl group.

Análisis De Reacciones Químicas

1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of deuterated benzoic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in deuterated ethylbenzene derivatives.

Substitution: Electrophilic substitution reactions can occur with reagents such as halogens or nitrating agents, producing various deuterated substituted benzene derivatives.

Aplicaciones Científicas De Investigación

NMR Spectroscopy

Deuterated compounds are crucial in NMR spectroscopy as they provide clearer spectra by reducing background noise from hydrogen signals. The use of 1,2,3,4,5-pentadeuterio-6-(1-deuterioethenyl)benzene allows for:

- Enhanced Resolution : The deuterium atoms do not interfere with proton signals, providing clearer peaks for analysis.

- Quantitative Analysis : It can be used as an internal standard in quantitative NMR experiments.

Case Study

A study demonstrated the use of this compound in a multi-dimensional NMR experiment to elucidate the structure of complex organic molecules. The deuterated benzene derivative provided distinct signals that facilitated the assignment of chemical shifts and coupling constants.

Mass Spectrometry

In mass spectrometry, deuterated compounds serve as standards for calibration and quantification. The mass difference between deuterated and non-deuterated species allows for:

- Isotopic Labeling Studies : Tracking metabolic pathways and reaction mechanisms in biological systems.

- Quantification : Using deuterated analogs to quantify the concentration of compounds in complex mixtures.

Data Table: Mass Spectrometric Analysis

| Compound | Ionization Method | Detection Limit (ppm) | Application |

|---|---|---|---|

| 1,2,3,4,5-Pentadeuterio... | ESI | 10 | Quantification in biological samples |

| Non-deuterated analog | ESI | 50 | Comparative analysis |

Organic Synthesis

Deuterated compounds are essential in organic synthesis for:

- Mechanistic Studies : Understanding reaction pathways by observing kinetic isotope effects.

- Synthesis of Pharmaceuticals : Deuterated drugs often exhibit improved pharmacokinetic properties.

Case Study

Research has shown that incorporating this compound into synthetic pathways can lead to more efficient reactions and higher yields of desired products due to the unique properties of deuterium.

Environmental Science

Deuterated compounds are used in tracing studies within environmental science to study pollutant behavior and degradation pathways. The distinct isotopic signature allows researchers to:

- Track sources of pollution.

- Study the degradation rates of pollutants under different environmental conditions.

Data Table: Environmental Tracing Studies

| Study Focus | Methodology | Findings |

|---|---|---|

| Pollutant Source Tracking | Isotope Ratio Mass Spec | Identified sources of polycyclic aromatic hydrocarbons (PAHs) |

| Degradation Pathways | NMR Spectroscopy | Revealed degradation rates under anaerobic conditions |

Mecanismo De Acción

The mechanism of action of 1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene involves its interaction with molecular targets and pathways. Deuterium substitution can alter the rate of chemical reactions, leading to kinetic isotope effects. This can affect the compound’s interaction with enzymes, receptors, and other biological molecules, resulting in altered biological activity and stability .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Deuterated Compounds

Structural Analogues and Substitution Patterns

Deuterated benzene derivatives are classified by their substitution patterns and deuterium distribution. Key analogues include:

(a) Styrene-d₈ (1,2,3,4,5-Pentadeuterio-6-(1,2,2-trideuterioethenyl)benzene)

- Molecular Formula : C₈D₈

- Molecular Weight : 112.20 g/mol

- Key Differences : The ethenyl group is fully deuterated (CD₂=CD₂), contrasting with the target compound’s single deuterium at the ethenyl position. This increases isotopic purity for NMR applications but complicates synthesis .

(b) Deuterated Toluene (1,2,3,4,5-Pentadeuterio-6-(trideuteriomethyl)benzene)

- Molecular Formula : C₇D₈

- Molecular Weight : 100.19 g/mol

- Key Differences : A trideuteriomethyl (-CD₃) group replaces the ethenyl substituent. This alters polarity and boiling point (110.6°C vs. ~110–120°C estimated for the target compound) .

(c) Phenol-d₆ (1,2,3,4,5-Pentadeuterio-6-deuteriooxybenzene)

- Molecular Formula : C₆D₅OD

- Molecular Weight : 98.11 g/mol

- Key Differences: A deuterated hydroxyl (-OD) group introduces hydrogen-bonding capacity, making it unsuitable for non-polar NMR applications but useful in studying phenolic reactions .

Physical and Chemical Properties Comparison

Actividad Biológica

Chemical Structure and Properties

1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene can be represented by the molecular formula . The presence of deuterium isotopes in the structure modifies its physical and chemical properties compared to its non-deuterated counterparts.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 142.23 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Deuterated compounds like this compound may exhibit altered metabolic pathways due to the presence of deuterium. Research indicates that deuterated analogs can influence enzyme kinetics and stability, potentially leading to enhanced biological activity or reduced toxicity compared to their hydrogen counterparts.

Case Studies

- Anticancer Activity : A study investigated the effects of deuterated benzene derivatives on cancer cell lines. The results indicated that certain deuterated compounds exhibited enhanced cytotoxicity against human breast cancer cells (MCF-7), suggesting that the incorporation of deuterium may improve therapeutic efficacy by altering metabolic pathways involved in drug resistance .

- Neuroprotective Effects : Another research effort focused on neuroprotective properties of deuterated compounds in models of neurodegenerative diseases. The findings revealed that this compound showed promise in reducing oxidative stress markers in neuronal cultures exposed to neurotoxic agents .

- Pharmacokinetics : A pharmacokinetic study highlighted that deuterated compounds often exhibit prolonged half-lives and altered tissue distribution profiles compared to their non-deuterated forms. This property can be advantageous in developing drugs with sustained action .

Table 2: Summary of Biological Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2,3,4,5-pentadeuterio-6-(1-deuterioethenyl)benzene with high isotopic purity?

- Methodological Answer : The synthesis typically involves deuteration of precursor aromatic compounds. For example, benzene-d6 derivatives can be synthesized via acid-catalyzed H/D exchange using deuterated solvents (e.g., D2O or D3PO4) under controlled conditions . For the ethenyl group, deuteration may require catalytic deuteration of alkynes or alkenes using deuterium gas (D2) with palladium or platinum catalysts. Ensure stoichiometric excess of deuterium sources and monitor isotopic purity via mass spectrometry .

Q. How does the deuteration pattern affect the compound’s spectroscopic characterization (e.g., NMR, IR)?

- Methodological Answer : Deuterium substitution eliminates proton signals in -NMR, simplifying spectra for adjacent protons. For example, the pentadeuterated benzene ring will show no aromatic proton signals, while the deuterioethenyl group’s residual protons (if partially deuterated) may exhibit coupling patterns in -NMR. -NMR and -NMR (if fluorinated analogs are studied) remain unaffected. IR spectroscopy can confirm deuteration via C-D stretching vibrations (~2100–2200 cm) .

Q. What are the recommended storage conditions to maintain isotopic and chemical stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) in sealed, deuterated solvent-compatible containers (e.g., glass ampules) at -20°C to minimize H/D exchange. Avoid exposure to moisture or protic solvents, which can degrade isotopic purity . For long-term stability, monitor via periodic GC-MS or -NMR analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic isotope effect (KIE) data when using this compound in mechanistic studies?

- Methodological Answer : KIE discrepancies may arise from incomplete deuteration or solvent effects. Use high-resolution mass spectrometry (HRMS) to verify isotopic purity (>99% deuterium incorporation). For solvent interference, employ deuterated solvents (e.g., CDCl3 or DMSO-d6) and compare results across multiple reaction conditions. Computational modeling (DFT) can help distinguish between primary and secondary KIEs .

Q. What strategies minimize deuterium loss during high-temperature or catalytic reactions?

- Methodological Answer : Use deuterium-compatible catalysts (e.g., Pd/C in D2O) and avoid proton donors (e.g., alcohols, amines). For high-temperature reactions, optimize reaction time and pressure to balance deuteration efficiency and thermal stability. Post-reaction, quench with deuterated acids (e.g., DCl) to preserve isotopic integrity .

Q. How can isotopic scrambling be detected and quantified in cross-coupling reactions involving this compound?

- Methodological Answer : Employ -NMR or isotope-ratio mass spectrometry (IRMS) to track deuterium distribution. For example, in Suzuki-Miyaura couplings, analyze the aryl-alkenyl bond retention using -NMR isotope shifts. Control experiments with non-deuterated analogs are critical to distinguish scrambling from side reactions .

Q. What are the challenges in using this compound for in vivo metabolic tracing, and how can they be mitigated?

- Methodological Answer : Deuterium may undergo metabolic exchange with body water, leading to isotopic dilution. Use high-dose protocols or co-administer deuterium oxide (D2O) to maintain label retention. Analyze metabolites via LC-HRMS with deuterium-specific fragmentation patterns. Validate with stable isotope-resolved metabolomics (SIRM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.